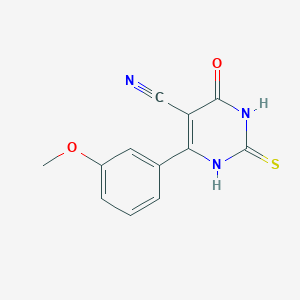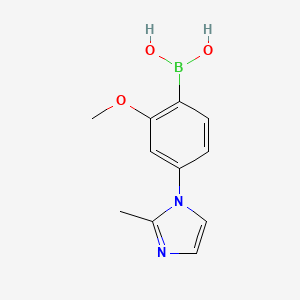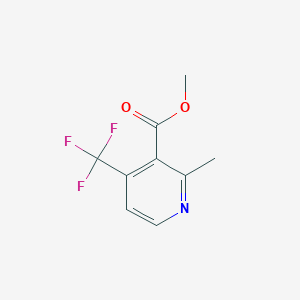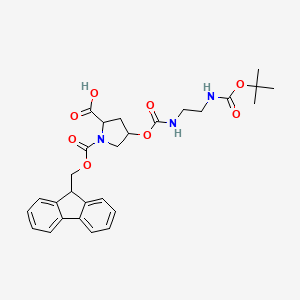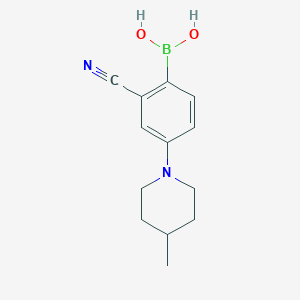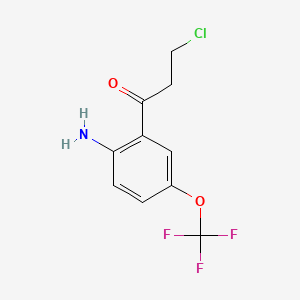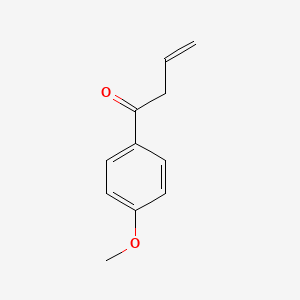
3-Buten-1-one, 1-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)but-3-en-1-one is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butenone chain
Méthodes De Préparation
The synthesis of 1-(4-methoxyphenyl)but-3-en-1-one typically involves an aldol condensation reaction. This reaction is carried out between p-anisaldehyde (4-methoxybenzaldehyde) and acetone under basic conditions. The procedure involves dissolving p-anisaldehyde in acetone and adding a solution of potassium hydroxide in water. The mixture is stirred, and water is added to precipitate the product, which is then filtered, washed, and recrystallized from ethanol .
Analyse Des Réactions Chimiques
1-(4-Methoxyphenyl)but-3-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl group to saturated alcohols or alkanes.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Addition: The double bond in the butenone chain can participate in addition reactions with various reagents, forming different addition products
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)but-3-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various fine chemicals and as a building block in organic synthesis
Mécanisme D'action
The mechanism of action of 1-(4-methoxyphenyl)but-3-en-1-one involves its interaction with various molecular targets and pathways. For instance, it can act as an electrophile in Michael addition reactions, where it reacts with nucleophiles to form new carbon-carbon bonds. Additionally, its methoxy group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
1-(4-Methoxyphenyl)but-3-en-1-one can be compared with other similar compounds, such as:
1-(4-Hydroxyphenyl)but-3-en-1-one: This compound has a hydroxy group instead of a methoxy group, which affects its reactivity and solubility.
1-(4-Methylphenyl)but-3-en-1-one: The presence of a methyl group instead of a methoxy group changes the compound’s electronic properties and reactivity.
1-(4-Chlorophenyl)but-3-en-1-one: The chloro group introduces different steric and electronic effects, influencing the compound’s chemical behavior .
These comparisons highlight the unique properties of 1-(4-methoxyphenyl)but-3-en-1-one, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
85234-21-5 |
|---|---|
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)but-3-en-1-one |
InChI |
InChI=1S/C11H12O2/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h3,5-8H,1,4H2,2H3 |
Clé InChI |
ASNMYXOVZLSHRI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


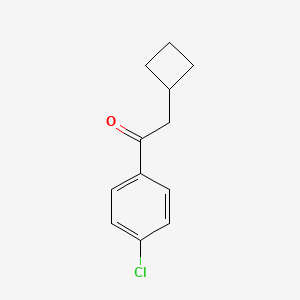
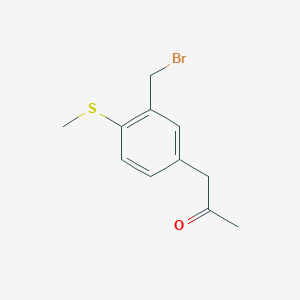
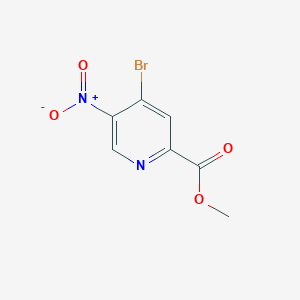

![[3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14070898.png)

